1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Overview
Description
1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride is a complex organic compound that features a pyridine ring, a furan ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of pyridin-3-ylmethylamine with a furan derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a phenyl derivative to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
- Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate
- 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-methyl-pyridin-2-yl)-acetamide
Uniqueness
1-[4-[5-[(Pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and pathways compared to similar compounds, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-[4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-14(22)16-4-6-17(7-5-16)19-9-8-18(23-19)13-21-12-15-3-2-10-20-11-15;/h2-11,14,21-22H,12-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKWNJCJOMHMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CN=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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